molecular formula C20H34INO B14166929 N-Dodecyl-4-iodo-3-methoxy-N-methylaniline CAS No. 927209-70-9

N-Dodecyl-4-iodo-3-methoxy-N-methylaniline

Cat. No.: B14166929
CAS No.: 927209-70-9
M. Wt: 431.4 g/mol
InChI Key: QRRBIMKDGXOYKN-UHFFFAOYSA-N
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Description

N-Dodecyl-4-iodo-3-methoxy-N-methylaniline is a chemical compound with the molecular formula C20H34INO It is a derivative of aniline, characterized by the presence of a dodecyl group, an iodine atom, a methoxy group, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-4-iodo-3-methoxy-N-methylaniline typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like copper or palladium to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-4-iodo-3-methoxy-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Dodecyl-4-iodo-3-methoxy-N-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Dodecyl-4-iodo-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the iodine atom and the methoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Dodecyl-4-iodo-3-methoxy-N-methylaniline is unique due to the combination of its hydrophobic dodecyl chain, reactive iodine atom, and electron-donating methoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

927209-70-9

Molecular Formula

C20H34INO

Molecular Weight

431.4 g/mol

IUPAC Name

N-dodecyl-4-iodo-3-methoxy-N-methylaniline

InChI

InChI=1S/C20H34INO/c1-4-5-6-7-8-9-10-11-12-13-16-22(2)18-14-15-19(21)20(17-18)23-3/h14-15,17H,4-13,16H2,1-3H3

InChI Key

QRRBIMKDGXOYKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)C1=CC(=C(C=C1)I)OC

Origin of Product

United States

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